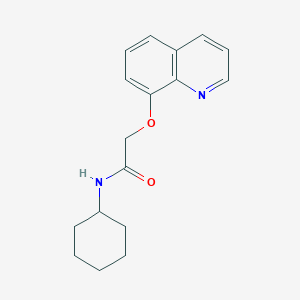
Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide consists of a quinoline moiety linked to a cyclohexyl group through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinolin-8-ol with cyclohexylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-(quinolin-8-yloxy)acetamide
- N-(3-(4-Methoxyphenyl)propyl)-2-(quinolin-8-yloxy)acetamide
Uniqueness
N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific structural features, such as the cyclohexyl group, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
88350-29-2 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-cyclohexyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C17H20N2O2/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h4-7,10-11,14H,1-3,8-9,12H2,(H,19,20) |
InChI Key |
LGHDRIVSFGSNML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















